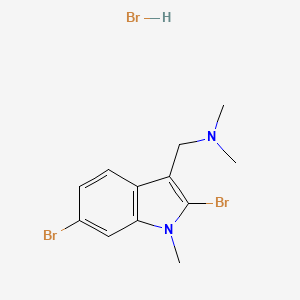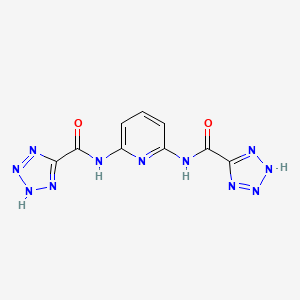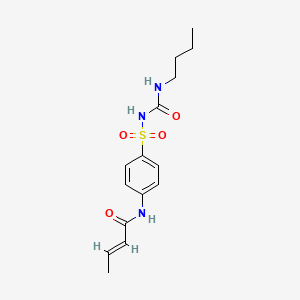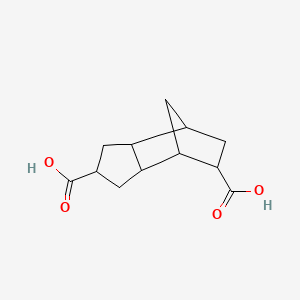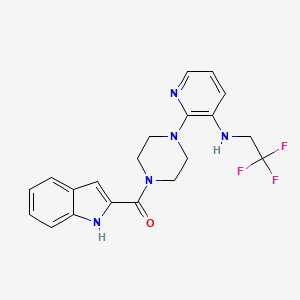
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- is a complex organic compound that features a piperazine ring substituted with an indole moiety and a trifluoroethylamino-pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to Piperazine: The indole derivative is then reacted with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the indole-piperazine intermediate.
Introduction of the Trifluoroethylamino-Pyridine Group: The final step involves the reaction of the indole-piperazine intermediate with 2-chloro-3-(2,2,2-trifluoroethylamino)pyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The trifluoroethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the trifluoroethylamino group may enhance its binding affinity. The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-pyridinyl)-: Lacks the trifluoroethylamino group, resulting in different binding properties.
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-aminopyridinyl)-: Contains an amino group instead of the trifluoroethylamino group.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- is unique due to the presence of the trifluoroethylamino group, which enhances its chemical stability and binding affinity to certain biological targets. This makes it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
136816-92-7 |
|---|---|
Molecular Formula |
C20H20F3N5O |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1H-indol-2-yl-[4-[3-(2,2,2-trifluoroethylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20F3N5O/c21-20(22,23)13-25-16-6-3-7-24-18(16)27-8-10-28(11-9-27)19(29)17-12-14-4-1-2-5-15(14)26-17/h1-7,12,25-26H,8-11,13H2 |
InChI Key |
XIRPNYJLBQYQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)NCC(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


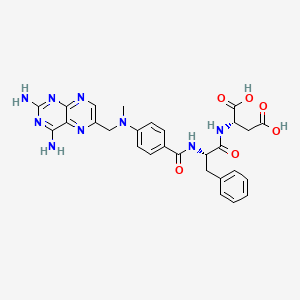
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


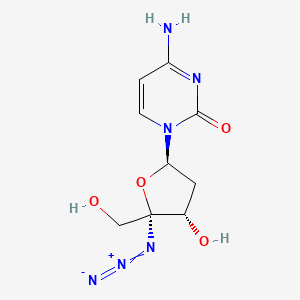
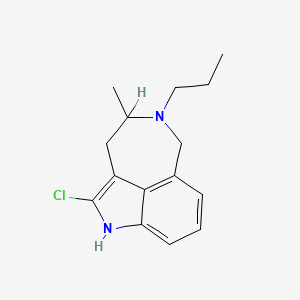
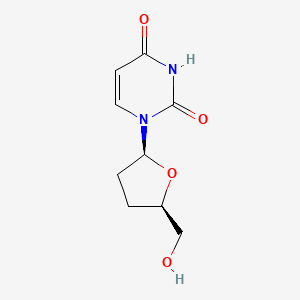
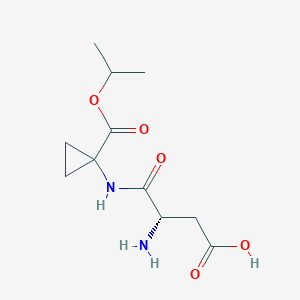
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
